6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Catalog No.
S809632
CAS No.
1160253-13-3
M.F
C20H17BrClNO2
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl ...

CAS Number

1160253-13-3

Product Name

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

IUPAC Name

6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3

InChI Key

ITZADMLGMIETRN-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl

Currently Available Information:

  • Scientific databases like PubChem recognize the compound (CID 1020805) but do not specify any known uses (PubChem: ).

Possible Research Areas:

Due to the structure of the molecule, containing a quinoline core and an acid chloride functional group, 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride could be of interest in a few research areas:

  • Organic synthesis: The acid chloride group is a reactive moiety commonly used in organic synthesis for coupling reactions to introduce new functionalities into complex molecules.
  • Medicinal chemistry: Quinoline derivatives are a well-known class of compounds with diverse biological activities. The presence of the bromine and isobutanoxy substituents might influence the molecule's interaction with biological targets. However, there is no public information to confirm if this specific compound has been explored for medicinal purposes.

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is an organic compound classified within the quinoline-4-carboxylate family. Its molecular formula is C20H17BrClNO2C_{20}H_{17}BrClNO_2, and it has a molecular weight of 418.72 g/mol. The structure features a quinoline core, which is a bicyclic aromatic compound, along with a carbonyl chloride functional group. This combination of functional groups suggests that the compound may exhibit diverse chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

Due to its functional groups:

  • Nucleophilic Substitution: The carbonyl chloride group is susceptible to nucleophilic attack, allowing for substitution reactions with amines or alcohols, leading to the formation of amides or esters, respectively.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to form 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and hydrochloric acid:
    C20H17BrClNO2+H2OC20H18BrNO3+HClC_{20}H_{17}BrClNO_2+H_2O\rightarrow C_{20}H_{18}BrNO_3+HCl

These reactions highlight the potential for further derivatization and functionalization of the molecule in synthetic applications .

While specific biological activity data for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is limited, compounds within the quinoline family are known for their pharmacological properties. Many quinoline derivatives exhibit antimicrobial, antimalarial, and anticancer activities. The presence of bromine and other substituents may enhance these biological properties or introduce new activities, making this compound a candidate for further biological evaluation .

The synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic synthesis strategies:

  • Formation of Quinoline Core: The initial step often involves constructing the quinoline framework through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  • Bromination: Bromination can be achieved using bromine or brominating agents to introduce the bromo substituent at the desired position on the quinoline ring.
  • Formation of Carbonyl Chloride: Finally, conversion to the carbonyl chloride can be accomplished by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride, which facilitates the formation of the acid chloride functional group .

The unique structure of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride makes it suitable for various applications:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for creating more complex molecules.
  • Material Science: The compound may also find applications in developing new materials due to its unique electronic properties derived from its aromatic structure .

Interaction studies involving 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride could focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are essential for understanding its potential therapeutic roles and optimizing its chemical behavior in synthetic pathways.

Several compounds share structural similarities with 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride, particularly within the quinoline family. A comparison with similar compounds highlights its uniqueness:

Compound NameMolecular FormulaKey Features
6-BromoquinolineC9H7BrNC_{9}H_{7}BrNSimpler structure; lacks carbonyl chloride
2-AminoquinolineC9H8N2C_{9}H_{8}N_2Contains amino group; different reactivity
6-Bromo-2-(3-methylphenyl)quinolineC19H16BrNC_{19}H_{16}BrNSimilar bromo-substituted quinoline; different phenyl group

These comparisons illustrate that while these compounds share a common quinoline core, variations in substituents significantly influence their chemical properties and potential applications .

Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the groundwork for exploring nitrogen-containing heterocycles. The Skraup (1880) and Friedländer (1882) syntheses enabled systematic derivatization, propelling quinolines into medicinal and materials science. By the mid-20th century, functionalized quinolines emerged as critical intermediates, with halogenation and acyl chloride modifications enhancing reactivity for downstream applications. The target compound exemplifies modern advancements in regioselective substitution, combining bromine, isobutoxyphenyl, and carbonyl chloride groups to optimize electronic and steric properties.

Chemical Identity and Classification

Molecular Formula and Structural Features

The compound’s molecular formula, C~20~H~17~BrClNO~2~, reflects:

  • A quinoline backbone (C~9~H~7~N)
  • Bromine at position 6
  • 3-Isobutoxyphenyl at position 2
  • Carbonyl chloride at position 4

Key structural attributes include:

  • Planar aromatic system: Facilitates π-π interactions and electronic delocalization.
  • Electron-withdrawing groups (Br, COCl): Enhance electrophilicity at the 4-position, enabling nucleophilic substitution.
  • Isobutoxy side chain: Introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions.

IUPAC Nomenclature and Alternative Designations

  • Systematic name: 6-Bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride.
  • Common synonyms:
    • 6-Bromo-2-(3-isobutoxyphenyl)-4-quinolinecarbonyl chloride
    • MFCD03421116 (MDL number)

Relationship to Parent Quinoline Structure

Modifications relative to unsubstituted quinoline (C~9~H~7~N):

PositionSubstituentImpact on Properties
23-IsobutoxyphenylEnhances steric hindrance and lipophilicity
4Carbonyl chlorideIncreases reactivity toward nucleophiles
6BromineDirects electrophilic substitution patterns

These groups collectively alter electronic density, rendering the compound amenable to cross-coupling and acylation reactions.

Structural Characterization

Molecular Weight and Physical Constants

  • Molecular weight: 418.72 g/mol.
  • Physical state: Crystalline solid (inferred from storage recommendations at -20°C).
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to carbonyl chloride and aromatic moieties.

Spectroscopic Identification Methods

  • Infrared (IR) spectroscopy:
    • C=O stretch: ~1760 cm⁻¹ (carbonyl chloride).
    • C-Br stretch: ~560 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR:
      • Isobutoxy methyl groups: δ 1.0–1.2 ppm (doublet).
      • Aromatic protons: δ 7.5–8.9 ppm (multiplet).
    • ¹³C NMR:
      • Carbonyl carbon: δ ~165 ppm.
      • Quinoline carbons: δ 120–150 ppm.
  • Mass spectrometry:
    • Molecular ion peak at m/z 418.7 [M⁺].
    • Fragmentation pattern: Loss of COCl (63.5 Da) and Br (79.9 Da).

Crystallographic Analysis

While single-crystal X-ray data for this specific compound remains unpublished, analogous quinoline derivatives exhibit:

  • Monoclinic crystal systems with P2~1~/c symmetry.
  • Interplanar spacing: 3.4–3.7 Å between quinoline rings, facilitating stacking interactions.

XLogP3

6.4

Dates

Last modified: 08-16-2023

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